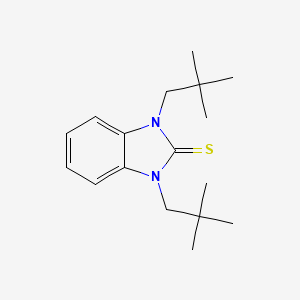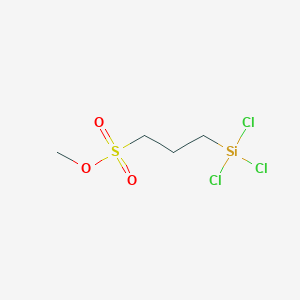![molecular formula C11H6N6S B14236955 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile CAS No. 507268-49-7](/img/structure/B14236955.png)
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile is a complex organic compound featuring a thiazole ring and a tetrazole ring attached to a benzonitrile moiety. The thiazole ring consists of sulfur and nitrogen atoms, while the tetrazole ring contains four nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile typically involves multi-step reactions starting from readily available precursorsThe final step involves the attachment of the benzonitrile group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Aplicaciones Científicas De Investigación
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The thiazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Tetrazole Derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole contain the tetrazole ring.
Uniqueness
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile is unique due to the combination of the thiazole and tetrazole rings with a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiazole or tetrazole derivatives .
Propiedades
Número CAS |
507268-49-7 |
|---|---|
Fórmula molecular |
C11H6N6S |
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
3-[5-(1,3-thiazol-4-yl)tetrazol-2-yl]benzonitrile |
InChI |
InChI=1S/C11H6N6S/c12-5-8-2-1-3-9(4-8)17-15-11(14-16-17)10-6-18-7-13-10/h1-4,6-7H |
Clave InChI |
GEZRYKSGXUXPIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2N=C(N=N2)C3=CSC=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


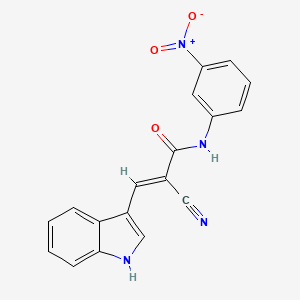
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
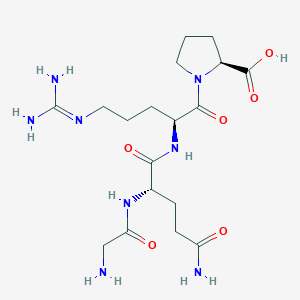
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
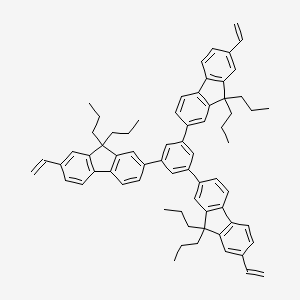

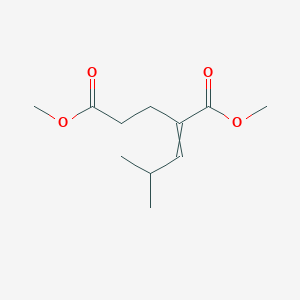
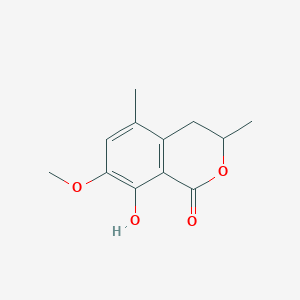
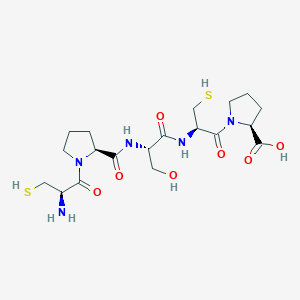
![4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid](/img/structure/B14236951.png)
